2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE
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Overview
Description
2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of morpholine, piperidine, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Morpholine-4-Sulfonyl Phenyl Intermediate: This step involves the sulfonylation of a phenyl ring with morpholine-4-sulfonyl chloride under basic conditions.
Synthesis of the Piperidin-1-yl Intermediate: This step involves the reaction of piperidine with an appropriate electrophile to form the piperidin-1-yl derivative.
Cyclization to Form the Oxazole Ring: The final step involves the cyclization of the intermediates to form the oxazole ring, typically under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PIPERIDIN-1-YL)-1,3-THIAZOLE-4-CARBONITRILE: Similar structure but with a thiazole ring instead of an oxazole ring.
2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PIPERIDIN-1-YL)-1,3-IMIDAZOLE-4-CARBONITRILE: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of 2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c20-14-17-19(22-8-2-1-3-9-22)27-18(21-17)15-4-6-16(7-5-15)28(24,25)23-10-12-26-13-11-23/h4-7H,1-3,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBNAUXGSHYGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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